molecular formula C6H14N2O2 B115981 ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol CAS No. 155935-61-8

((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol

Cat. No.: B115981
CAS No.: 155935-61-8
M. Wt: 146.19 g/mol
InChI Key: GKRGFUWLYFZLKY-KVQBGUIXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol is a compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol can be achieved through several synthetic routes. One common method involves the stereoselective cyclization of acyclic intermediates. For example, the synthesis can start with the dipolarophile (E)-3-benzyloxypropenoyl-(2’S)-bornane-10,2-sultam and the achiral ylide precursor, N-(benzyl)-N-methylglycine . The reaction conditions typically involve the use of bromoacetyl bromide and benzyl carbonate protecting groups to facilitate the synthesis and avoid deprotection of nucleobases under basic conditions .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: ((2S,3R,4R)-3-Aminopyrrolidine-2,4-diyl)dimethanol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve the use of halogenating agents such as bromoacetyl bromide .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can lead to the formation of a carboxylic acid, while reduction can yield an alcohol .

Properties

CAS No.

155935-61-8

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

[(3R,4R,5S)-4-amino-5-(hydroxymethyl)pyrrolidin-3-yl]methanol

InChI

InChI=1S/C6H14N2O2/c7-6-4(2-9)1-8-5(6)3-10/h4-6,8-10H,1-3,7H2/t4-,5+,6+/m0/s1

InChI Key

GKRGFUWLYFZLKY-KVQBGUIXSA-N

Isomeric SMILES

C1[C@H]([C@H]([C@H](N1)CO)N)CO

SMILES

C1C(C(C(N1)CO)N)CO

Canonical SMILES

C1C(C(C(N1)CO)N)CO

Synonyms

2,4-Pyrrolidinedimethanol,3-amino-,[2S-(2alpha,3alpha,4alpha)]-(9CI)

Origin of Product

United States

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